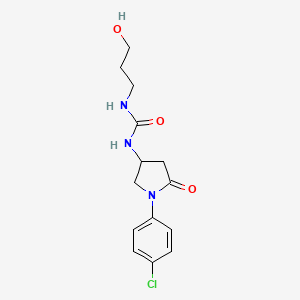

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-hydroxypropyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

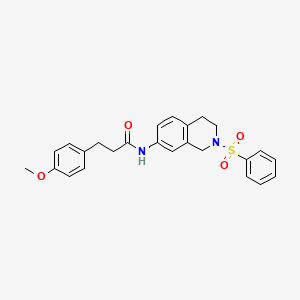

Übersicht

Beschreibung

The compound "1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-hydroxypropyl)urea" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their biological activities, which can provide insights into the potential characteristics and applications of the compound . For instance, diaryl ureas, which share a similar urea moiety, have been evaluated for their antiproliferative activity against various cancer cell lines, suggesting that the compound of interest may also possess biological activity worth exploring .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized, which are structurally similar to the compound of interest . These compounds were synthesized with various substituents, indicating that the synthesis of the compound may involve similar strategies, such as the introduction of a urea moiety to a pyrrolidine backbone with appropriate chlorophenyl and hydroxypropyl substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction analysis. For instance, the structure of a 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine derivative was unambiguously assigned . This suggests that the molecular structure of "this compound" could be similarly analyzed to confirm its geometry, conformation, and stereochemistry.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures have not been explicitly detailed in the provided papers. However, the synthesis of such compounds typically involves reactions such as amide bond formation, substitution reactions, and possibly cyclization steps . The compound of interest may undergo similar chemical reactions during its synthesis or when reacting with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "this compound" can be inferred from related compounds. For example, the solubility, stability, and reactivity of the compound may be similar to those of the diaryl urea derivatives, which have shown significant antiproliferative effects . Additionally, the presence of a hydroxypropyl group may influence the compound's hydrophilicity and its interaction with biological molecules.

Wissenschaftliche Forschungsanwendungen

Allosteric Antagonist Effects

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl] urea (PSNCBAM-1), a derivative of the compound , has been investigated for its effects as a cannabinoid CB1 receptor allosteric antagonist. It is associated with hypophagic effects and has been studied for its impact on CB1 ligand-mediated modulation of neuronal excitability in the cerebellum (Wang et al., 2011).

Electro-Fenton Degradation

The compound has been explored in the context of the electro-Fenton degradation of antimicrobials like triclosan and triclocarban. These studies examine the efficiency of different electro-Fenton systems in degrading antimicrobial compounds, providing insights into environmental remediation techniques (Sirés et al., 2007).

Optoelectronic Device Fabrication

A derivative of this compound, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, has been studied for its electronic, optical, and nonlinear optical properties, indicating potential applications in optoelectronic device fabrications. These properties include high second and third harmonic generation values, making it a candidate for use in nonlinear optics (Shkir et al., 2018).

Unfolding of Heterocyclic Ureas

Research on the conformational studies of heterocyclic ureas related to this compound reveals their potential in forming multiply hydrogen-bonded complexes. This unfolding to form complexes can have implications in self-assembly and mimicry of peptide transitions (Corbin et al., 2001).

Anticancer Properties

Derivatives of this compound, specifically 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, have been synthesized and evaluated for their anticancer properties. They show significant antiproliferative effects on various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Feng et al., 2020).

Eigenschaften

IUPAC Name |

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O3/c15-10-2-4-12(5-3-10)18-9-11(8-13(18)20)17-14(21)16-6-1-7-19/h2-5,11,19H,1,6-9H2,(H2,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVRQENHQMLRTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2507005.png)

![2-Chloro-N-propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2507006.png)

![N-(4-ethylbenzyl)-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2507015.png)

![4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2507016.png)

![[(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2507020.png)

![3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507024.png)

![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2507025.png)

![7-Chloro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2507026.png)